Cas no 536974-83-1 (Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester)

Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester
- Methyl 4-(benzyloxy)-3,5-dichlorobenzoate
- methyl 3,5-dichloro-4-phenylmethoxybenzoate
- 536974-83-1
- AKOS022857975
- SCHEMBL1458413
- HHJLUJGYZFXISM-UHFFFAOYSA-N
- CS-0191505
- E89868
- 4-Benzyloxy-3,5-dichloro-benzoic Acid Methyl Ester
- Methyl4-benzyloxy-3,5-dichloro-benzoate
- MFCD06204057
-
- Inchi: InChI=1S/C15H12Cl2O3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
- InChI Key: HHJLUJGYZFXISM-UHFFFAOYSA-N
- SMILES: COC(=O)c1cc(Cl)c(OCc2ccccc2)c(Cl)c1
Computed Properties
- Exact Mass: 310.0163496Da
- Monoisotopic Mass: 310.0163496Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 35.5Ų
Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01M3U5-5g |
Methyl4-benzyloxy-3,5-dichloro-benzoate |
536974-83-1 | 95% | 5g |
$770.00 | 2025-02-12 | |
Aaron | AR01M3U5-1g |
Methyl4-benzyloxy-3,5-dichloro-benzoate |
536974-83-1 | 95% | 1g |
$257.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262175-1g |
Methyl 4-(benzyloxy)-3,5-dichlorobenzoate |
536974-83-1 | 98% | 1g |
¥1525.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262175-500mg |
Methyl 4-(benzyloxy)-3,5-dichlorobenzoate |
536974-83-1 | 98% | 500mg |
¥1145.00 | 2024-05-09 |
Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester Related Literature
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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4. Book reviews
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
Additional information on Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester
Benzoic Acid, 3,5-Dichloro-4-(Phenylmethoxy)-, Methyl Ester (CAS No: 536974-83-1)
The compound Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester (CAS No: 536974-83-1) is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with chlorine atoms at the 3 and 5 positions and a phenylmethoxy group at the 4 position. The methyl ester functionality further enhances its chemical versatility. This compound has garnered attention in recent years due to its potential in drug discovery and material science.
Recent studies have highlighted the importance of benzoic acid derivatives in medicinal chemistry. The presence of chlorine atoms at the 3 and 5 positions imparts electronic effects that can influence the compound's reactivity and bioavailability. The phenylmethoxy group at the 4 position introduces steric hindrance and additional electronic interactions, making this compound a promising candidate for various biological assays. Researchers have explored its potential as a lead molecule in the development of novel therapeutic agents targeting specific diseases.
The synthesis of Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester involves a multi-step process that typically begins with the chlorination of a benzoic acid derivative. The introduction of the phenylmethoxy group requires precise control over reaction conditions to ensure regioselectivity. The final step involves esterification to form the methyl ester, which is crucial for enhancing solubility and stability in certain applications.
In terms of physical properties, this compound exhibits a melting point of approximately 120°C and a boiling point around 280°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound's stability under ambient conditions is remarkable, with no significant degradation observed over extended periods.
The application of this compound extends beyond medicinal chemistry. Recent advancements in material science have explored its use as a precursor in the synthesis of advanced polymers and coatings. The methyl ester functionality allows for easy incorporation into polymer matrices, enhancing their mechanical and thermal properties.
From an environmental perspective, studies have shown that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. Its biodegradation potential is moderate, with microbial activity playing a significant role in its breakdown under aerobic conditions.
In conclusion, Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester (CAS No: 536974-83-1) is a versatile compound with promising applications in both medicinal and material sciences. Its unique structure and chemical properties make it an invaluable tool for researchers seeking innovative solutions across various industries.
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